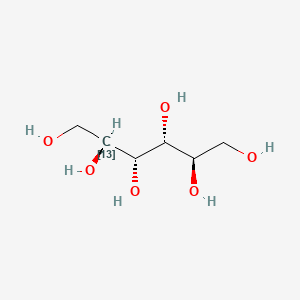

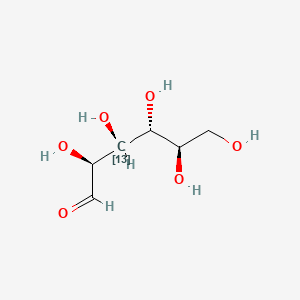

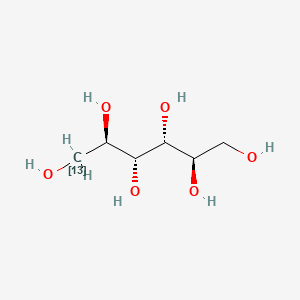

d-ribosa-3-d

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This usually involves the IUPAC name, other names, CAS number, and the molecular formula of the compound .

Synthesis Analysis

This involves the methods used to synthesize the compound. It could be a single step or multi-step process .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound .Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the study of the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, color, odor, stability, etc .Aplicaciones Científicas De Investigación

Glucosilación y Reducción del Estrés Oxidativo

La d-ribosa-3-d se ha utilizado en estudios para examinar sus efectos sobre la glucosilación y el estrés oxidativo, que son factores contribuyentes importantes responsables de la diabetes y sus complicaciones secundarias . En un estudio, la glucosilación inducida por D-ribosa se atenuó por el extracto acuoso de semillas de Nigella sativa .

Capacidad Antidiabética

La capacidad antidiabética de this compound se ha evaluado utilizando la supresión de las enzimas α-amilasa y α-glucosidasa . El compuesto ha mostrado potencial en la prevención de la glucosilación, la reducción de la producción de carbonilo y la modificación de tiol .

Protección del Daño del ADN

Se ha descubierto que la this compound exhibe una fuerte capacidad para la protección del daño del ADN . Se ha observado que agregar D-ribosa y lisina a pBR322 aumentó la rotura de las hebras de ADN .

Insuficiencia Cardíaca Congestiva y Manejo de la Diabetes

La this compound tiene posibles aplicaciones clínicas en la insuficiencia cardíaca congestiva y la diabetes, y sus complicaciones . Se ha sugerido que la suplementación con D-ribosa puede tener efectos beneficiosos .

Recuperación de ATP

Se ha informado que la this compound tiene efectos beneficiosos a largo plazo en la recuperación de ATP después de la isquemia miocárdica global en un modelo canino crónico .

Tratamiento de la Enfermedad de Alzheimer

La this compound se ha utilizado en investigaciones relacionadas con la enfermedad de Alzheimer

Mecanismo De Acción

Target of Action

D-Ribose-3-D, also known as D-[3-2H]ribose or (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, primarily targets the cellular energy production system . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that helps store and release energy . ATP also supports muscle contraction and the body’s nerve signals .

Mode of Action

D-Ribose-3-D interacts with its targets by facilitating and assisting in the synthesis of ATP . Instead, it ensures there’s enough original ATP synthesized for the mitochondria to recycle .

Biochemical Pathways

D-Ribose-3-D affects the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It contributes to ATP production through the nonoxidative phase of the PPP and also participates in nucleotide synthesis . D-Ribose-3-D is an essential component of the respiratory, skeletal, and nervous systems .

Pharmacokinetics

D-Ribose-3-D is absorbed rapidly with a mean Tmax ranging between 18 and 30 minutes . The area under the curve (AUC) and peak concentration (Cmax) increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . With doubling the intravenous dose, AUC was significantly increased by threefold, while the clearance was decreased by 44% . The half-life was 1.7-fold longer at the higher dose .

Result of Action

The molecular and cellular effects of D-Ribose-3-D’s action include enhanced recovery in ATP levels . This leads to maintenance in exercise performance, as well as lower levels of perceived exertion and creatine kinase . D-Ribose-3-D supplementation may also efficiently target ‘hibernating’ myocardium and reduce cardiomyocyte loss of ATP attributed to ischemia in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Ribose-3-D. For instance, diet and physical activity can affect the metabolism of D-Ribose-3-D . Additionally, certain medical conditions such as diabetes and cognitive dysfunction have been associated with elevated D-Ribose-3-D levels

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrolxane-2,3,4,5-tetrol has several advantages for lab experiments. This compound is readily available and can be synthesized in high yields. Additionally, this compound is stable in solution and can be stored for long periods of time. However, this compound also has several limitations. This compound is sensitive to air and moisture, and should be handled with care. Additionally, this compound is expensive and should be used sparingly.

Direcciones Futuras

Due to the wide range of applications of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrolxane-2,3,4,5-tetrol, there are many potential future directions for research. These include further investigations into the use of this compound for asymmetric synthesis, the development of new catalysts based on this compound, and the study of the biochemical and physiological effects of this compound. Additionally, further research into the use of this compound in the synthesis of pharmaceuticals and other bioactive compounds could yield interesting results. Finally, further research into the use of this compound in the synthesis of chiral polymers could lead to the development of new materials with interesting properties.

Métodos De Síntesis

The synthesis of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrolxane-2,3,4,5-tetrol can be accomplished via a variety of methods. The most commonly used method is the reduction of 4-chloro-2,3,4,5-tetrahydrofuran (CHTHF) with diborane. This reaction yields the desired product in high yields. Other methods for the synthesis of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrolxane-2,3,4,5-tetrol include the reaction of 4-chloro-2,3,4,5-tetrahydrofuran with lithium aluminum hydride (LiAlH4) or the reaction of 4-chloro-2,3,4,5-tetrahydrofuran with sodium borohydride (NaBH4).

Safety and Hazards

Propiedades

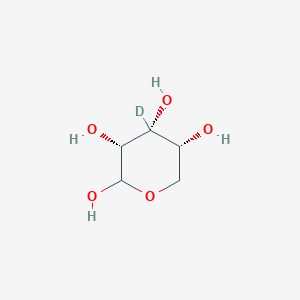

IUPAC Name |

(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-YOLHSRPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)